molecular formula C17H16N4O2 B2544960 4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034444-19-2

4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2544960
CAS No.: 2034444-19-2
M. Wt: 308.341
InChI Key: VKDSOZVEPRAYNP-UHFFFAOYSA-N
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Description

4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core substituted with a pyrrolidine-carbonyl group and a 6-methylpyridazinyloxy moiety. This structure combines aromatic nitrile functionality with nitrogen-containing heterocycles, which are often associated with applications in materials science, particularly in optoelectronic devices like organic light-emitting diodes (OLEDs) .

The pyrrolidine ring provides conformational flexibility, which may enhance solubility and film-forming properties in device fabrication. The pyridazine moiety, with its electron-deficient nature, could facilitate charge transport or stabilize excited states in TADF systems.

Properties

IUPAC Name

4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-2-7-16(20-19-12)23-15-8-9-21(11-15)17(22)14-5-3-13(10-18)4-6-14/h2-7,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSOZVEPRAYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Benzonitrile Group: This step often involves nucleophilic substitution reactions where a nitrile group is introduced onto an aromatic ring.

    Attachment of the Methylpyridazine Moiety: This can be done through etherification reactions where the pyridazine ring is functionalized with a methyl group and then attached to the pyrrolidine ring via an oxygen linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound in drug discovery, particularly for its activity against specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the benzonitrile group are key to its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences:

Property 4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile
Core Structure Benzonitrile with pyrrolidine-carbonyl and pyridazinyloxy groups Benzonitrile with carbazole and phenoxazine-pyridine hybrids
Electron-Deficient Groups Pyridazine (moderate electron deficiency) Pyridine and phenoxazine (stronger electron deficiency)
Conformational Flexibility High (pyrrolidine ring) Low (rigid carbazole and phenoxazine systems)
TADF Performance Presumed moderate efficiency (inference based on pyridazine) High efficiency (carbazole-phenoxazine systems are established TADF emitters)

Key Findings :

  • The phenoxazine-carbazole derivative exhibits superior TADF performance due to its rigid, planar structure, which promotes efficient intersystem crossing (ISC) and reverse ISC (RISC) processes .
  • In contrast, the pyrrolidine-pyridazine analog may prioritize processability over emission efficiency, as flexible substituents can reduce aggregation but may compromise excited-state stability.

Comparison with 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Another structurally related compound is 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS: 1016864-49-5), which shares the nitrile group but differs in heterocyclic substitution .

Structural and Functional Differences:

Property This compound 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Core Structure Benzonitrile with pyrrolidine and pyridazine Pyridine-carbonitrile with piperazine and aryl substituents
Heterocyclic Components Pyridazine, pyrrolidine Piperazine, pyridine
Electron Properties Moderate electron deficiency (pyridazine) Electron-rich (piperazine’s nitrogen lone pairs)
Applications OLEDs (hypothesized) Likely pharmaceuticals (piperazine derivatives are common in CNS drugs)

Key Findings :

  • The piperazine-pyridine analog lacks the carbonyl and pyridazine groups critical for TADF activity, suggesting divergent applications. Piperazine derivatives are frequently used in drug discovery (e.g., antipsychotics), whereas the target compound’s design aligns with optoelectronic materials .

Biological Activity

4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from diverse research sources.

Chemical Structure

The compound can be represented by the following structure:

C15H17N5O2\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves the coupling of a pyrrolidine derivative with a benzonitrile moiety, utilizing standard organic synthesis techniques. The presence of the 6-methylpyridazin-3-yl group enhances its biological activity by potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds. For instance, derivatives containing the 5-methylpyridazin-3(2H)-one fragment showed notable inhibitory effects against various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cells. The most promising derivatives exhibited IC50 values ranging from 1.03 to 2.59 μM, significantly outperforming standard treatments like Golvatinib .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Relative Activity
Compound 40A5491.032.60 times Golvatinib
Compound 40HeLa1.152.95 times Golvatinib
Compound 40MCF-72.59-

The mechanism of action for compounds similar to this compound is believed to involve the inhibition of specific kinases associated with cancer progression, such as c-Met kinase. Studies using molecular docking suggest that these compounds can effectively bind to the active sites of these kinases, thereby inhibiting their activity and inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the core structure significantly influence biological activity. The introduction of electron-withdrawing groups or structural modifications such as morpholine groups has been shown to enhance inhibitory potency against cancer cell lines .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of MorpholineIncreased potency against cancer
Electron-withdrawing groupsEnhanced binding affinity

Case Studies

Several case studies have evaluated the biological efficacy of this compound and its analogs:

  • In Vitro Studies : A series of pyrazole derivatives demonstrated significant antitumor activity with enhanced selectivity towards cancer cells over normal cells.
  • Combination Therapy : Some studies explored the synergistic effects when combined with existing chemotherapeutics like doxorubicin, revealing improved efficacy in certain breast cancer subtypes .

Q & A

Q. What are the key steps in synthesizing 4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to attach the pyrrolidine-carbonyl group to the benzonitrile core.
  • Etherification to introduce the 6-methylpyridazin-3-yloxy moiety via nucleophilic substitution or Mitsunobu conditions.
  • Purification using recrystallization or column chromatography to isolate the final product (≥95% purity) . Reaction conditions often require anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–60°C), and catalysts like palladium for cross-coupling steps .

Q. How is the compound characterized to confirm structural integrity?

Advanced analytical techniques are employed:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, particularly for the pyrrolidine ring .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98%) and monitor reaction progress .
  • Mass spectrometry (HRMS) for molecular weight confirmation (theoretical: 307.353 g/mol) .

Q. What are the solubility properties of this compound in common solvents?

While solubility data are not explicitly reported for this compound, structurally similar analogs (e.g., pyridine-containing derivatives) show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants are recommended for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer-related targets?

Methodological approaches include:

  • Kinase inhibition assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence polarization or radiometric assays. The pyridazine and benzonitrile moieties may interact with ATP-binding pockets .
  • Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HepG2, Huh-7) with dose-response curves (IC₅₀ calculations) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with recombinant proteins .

Q. How might structural modifications enhance target selectivity or potency?

  • SAR analysis : Replace the 6-methylpyridazine group with other heterocycles (e.g., pyrimidine or quinazoline) to optimize steric/electronic effects.
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) on the pyrrolidine carbonyl to improve bioavailability .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., X-ray diffraction at 1.8 Å resolution) to guide rational design .

Q. What experimental strategies resolve contradictions in reported biological data?

Contradictions (e.g., variable IC₅₀ values across studies) can be addressed by:

  • Standardizing assay conditions : Control factors like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm activity using unrelated methods (e.g., CRISPR-mediated gene knockout alongside pharmacological inhibition) .
  • Meta-analysis : Compare datasets from multiple sources (e.g., PubChem BioAssay) to identify outliers or confounding variables .

Q. How can researchers optimize synthetic yield while minimizing side products?

  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • In-line monitoring : Use FTIR or ReactIR to detect intermediates and adjust reaction kinetics in real time .
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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